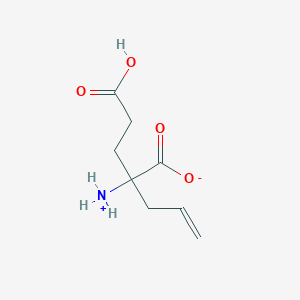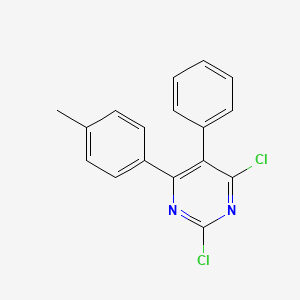
Pyrimidine, 2,4-dichloro-6-(4-methylphenyl)-5-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidine, 2,4-dichloro-6-(4-methylphenyl)-5-phenyl- is a heterocyclic aromatic organic compound. Pyrimidines are a class of compounds that contain a six-membered ring with two nitrogen atoms at positions 1 and 3. This specific compound is characterized by the presence of two chlorine atoms at positions 2 and 4, a 4-methylphenyl group at position 6, and a phenyl group at position 5. Pyrimidines are known for their wide range of biological activities and are often used as building blocks in pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidine derivatives, including 2,4-dichloro-6-(4-methylphenyl)-5-phenyl-, typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives under microwave conditions. This method has been shown to be efficient, reducing reaction times significantly compared to conventional heating . The reaction conditions often involve the use of strong bases and high temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of pyrimidine derivatives often involves large-scale chemical processes that can be optimized for yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the consistent production of high-quality compounds .
Chemical Reactions Analysis
Types of Reactions
Pyrimidine, 2,4-dichloro-6-(4-methylphenyl)-5-phenyl- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include aniline derivatives, thiols, and other nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide or palladium on carbon (Pd/C) can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with aniline derivatives can yield various anilinopyrimidine derivatives, which may have potential bioactivity .
Scientific Research Applications
Pyrimidine, 2,4-dichloro-6-(4-methylphenyl)-5-phenyl- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of pyrimidine, 2,4-dichloro-6-(4-methylphenyl)-5-phenyl- involves its interaction with specific molecular targets and pathways. For example, pyrimidine-based compounds are known to inhibit the activity of certain enzymes, such as cyclooxygenase (COX) enzymes, which play a role in inflammation . The compound may also interact with other molecular targets, such as DNA or proteins, to exert its effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloropyrimidine: Lacks the phenyl and 4-methylphenyl groups, making it less complex and potentially less bioactive.
4,6-Dimethyl-2-pyrimidinamine: Contains different substituents, leading to different chemical and biological properties.
Uniqueness
Pyrimidine, 2,4-dichloro-6-(4-methylphenyl)-5-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both phenyl and 4-methylphenyl groups enhances its potential bioactivity and makes it a valuable compound for various applications .
Properties
CAS No. |
651315-77-4 |
|---|---|
Molecular Formula |
C17H12Cl2N2 |
Molecular Weight |
315.2 g/mol |
IUPAC Name |
2,4-dichloro-6-(4-methylphenyl)-5-phenylpyrimidine |
InChI |
InChI=1S/C17H12Cl2N2/c1-11-7-9-13(10-8-11)15-14(12-5-3-2-4-6-12)16(18)21-17(19)20-15/h2-10H,1H3 |
InChI Key |
QDGPIDTVXHWHSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=NC(=N2)Cl)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


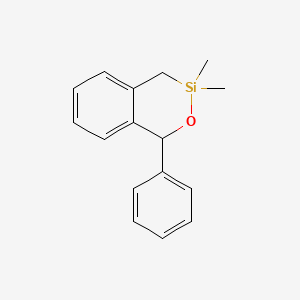
![[2-(3,4-Dimethoxyanilino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B12604582.png)
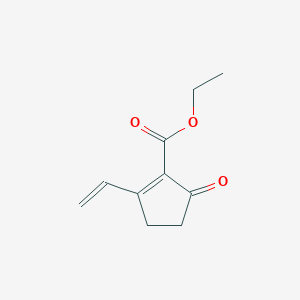


![2-{[(1-Benzyl-1H-imidazol-2-yl)sulfanyl]methyl}benzoic acid](/img/structure/B12604597.png)

![ethyl (2S)-3-(4-hydroxy-3,5-diiodophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B12604604.png)
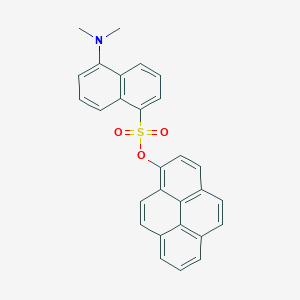
![1-Chloro-4-[4-(4-methylphenyl)-1-phenylbut-1-en-1-yl]benzene](/img/structure/B12604615.png)
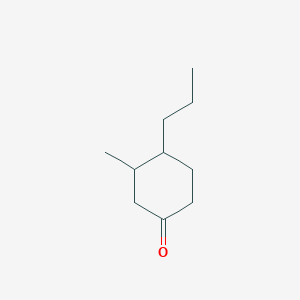
![Carbamic acid, [(1S)-2-(1H-indol-3-yl)-1-[[[5-(3-methyl-1H-indazol-5-yl)-3-pyridinyl]oxy]methyl]ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B12604628.png)
